molecular formula C17H16BrN3O2 B2357085 2-溴-N-((2-(2-氧代吡咯烷-1-基)吡啶-4-基)甲基)苯甲酰胺 CAS No. 2034339-54-1

2-溴-N-((2-(2-氧代吡咯烷-1-基)吡啶-4-基)甲基)苯甲酰胺

货号 B2357085
CAS 编号: 2034339-54-1
分子量: 374.238
InChI 键: QIHCFFGDMXFLCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is a novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative . The molecular weight of this compound is less than 725 daltons, with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesized molecules were further evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .


Molecular Structure Analysis

The molecular structure of this compound is designed to fulfill the criteria of Lipinski’s rule of five, making it suitable for evaluation as a drug-like molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of reactions leading to the formation of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are such that it fulfills the criteria of Lipinski’s rule of five, which includes molecular weight, number of hydrogen bond donors, and number of hydrogen bond acceptors .

科学研究应用

抗结核活性

2-溴-N-((2-(2-氧代吡咯烷-1-基)吡啶-4-基)甲基)苯甲酰胺: 已被研究其抗结核潜力。结核病 (TB) 仍然是全球健康挑战,耐药菌株的出现需要寻找新的治疗药物。研究人员合成了一系列该化合物的新型衍生物,并评估了它们对结核分枝杆菌 H37Ra 的活性。 值得注意的是,一些化合物表现出显著的抗结核活性,IC50 值在 1.35 到 2.18 μM 之间 。这些发现表明其作为结核病治疗候选药物的潜力。

抗纤维化特性

筛选结果表明,2-溴-N-((2-(2-氧代吡咯烷-1-基)吡啶-4-基)甲基)苯甲酰胺 的一些衍生物比现有的药物如吡非尼酮表现出更好的抗纤维化活性。 这种特性可能与纤维化疾病相关,在纤维化疾病中,组织瘢痕形成和过度胶原蛋白沉积发生

中枢神经系统疾病

基于2-溴-N-((2-(2-氧代吡咯烷-1-基)吡啶-4-基)甲基)苯甲酰胺 结构的化合物已被探索其对中枢神经系统的影响。 值得注意的是,吡拉西坦和苯乙酰吡拉西坦 (2-(2-氧代-4-苯基吡咯烷-1-基)乙酰胺) 等衍生物已被用于治疗认知障碍和脑血管疾病 。虽然对这种特定化合物的直接研究有限,但其结构特征表明潜在的神经活性。

药物设计和优化

通过对接研究分析了该化合物衍生化偶联物的分子相互作用。 这些见解可以指导药物开发的进一步修饰和优化 。研究人员可以探索其作为设计新型治疗药物的支架的潜力。

未来方向

The future directions for this compound involve further development and evaluation of its anti-tubercular activity. The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

属性

IUPAC Name

2-bromo-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c18-14-5-2-1-4-13(14)17(23)20-11-12-7-8-19-15(10-12)21-9-3-6-16(21)22/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHCFFGDMXFLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。